N-(3-bromophenyl)-6-ethylpyrimidine-4-carboxamide
Description
N-(3-bromophenyl)-6-ethylpyrimidine-4-carboxamide is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromophenyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C13H12BrN3O |
|---|---|
Molecular Weight |
306.16 g/mol |
IUPAC Name |
N-(3-bromophenyl)-6-ethylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H12BrN3O/c1-2-10-7-12(16-8-15-10)13(18)17-11-5-3-4-9(14)6-11/h3-8H,2H2,1H3,(H,17,18) |
InChI Key |
ODEKGJBRHKKNAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-6-ethylpyrimidine-4-carboxamide typically involves a multi-step process. One common method starts with the bromination of aniline to obtain 3-bromoaniline. This intermediate is then subjected to a condensation reaction with ethyl acetoacetate in the presence of a base to form the corresponding pyrimidine derivative. The final step involves the amidation of the pyrimidine derivative with an appropriate carboxylic acid derivative to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-6-ethylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethyl group and the pyrimidine ring.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(3-bromophenyl)-6-ethylpyrimidine-4-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-6-ethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrimidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine: This compound shares the bromophenyl group but has a different heterocyclic core.
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in having a bromophenyl group but differs in the sulfonamide functionality.
Uniqueness
N-(3-bromophenyl)-6-ethylpyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its pyrimidine core is particularly significant in medicinal chemistry for its role in various biological processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
